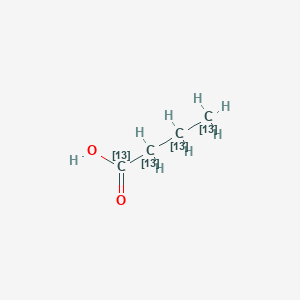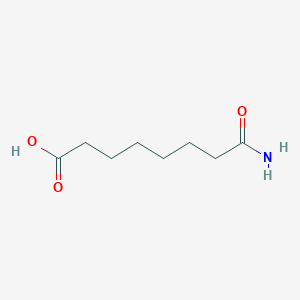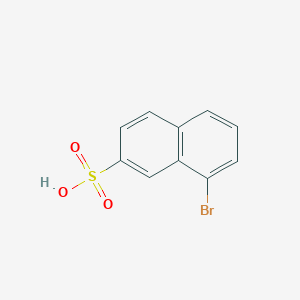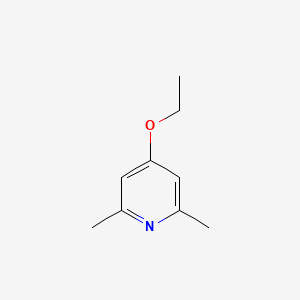
(~13~C_4_)Butanoic acid
描述
(~13~C_4_)Butanoic acid, also known as butyric acid-13C4, is a labeled form of butanoic acid where all four carbon atoms are replaced with the carbon-13 isotope. This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (~13~C_4_)Butanoic acid typically involves the incorporation of carbon-13 into the butanoic acid structure. One common method is the fermentation of carbohydrates using bacteria that preferentially incorporate carbon-13 into their metabolic products. Another method involves the chemical synthesis starting from carbon-13 labeled precursors, such as 13C-labeled acetic acid, which undergoes a series of reactions to form this compound.
Industrial Production Methods
Industrial production of this compound is less common due to the high cost of carbon-13 labeled precursors. when produced, it follows similar fermentation or chemical synthesis routes as described above, but on a larger scale with stringent controls to ensure the purity and isotopic enrichment of the final product.
化学反应分析
Types of Reactions
(~13~C_4_)Butanoic acid undergoes various chemical reactions typical of carboxylic acids:
Oxidation: It can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to butanol.
Substitution: It can react with alcohols to form esters in esterification reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid (H2SO4).
Major Products
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: Butanol (C4H10O).
Esterification: Butanoate esters (e.g., ethyl butanoate).
科学研究应用
(~13~C_4_)Butanoic acid is used in various scientific research applications:
Chemistry: It is used as a tracer in metabolic studies to understand the pathways and mechanisms of butanoic acid metabolism.
Biology: It helps in studying the role of butanoic acid in cellular processes, particularly in the gut microbiome where butanoic acid is a key metabolite.
Medicine: It is used in research on diseases like inflammatory bowel disease and colon cancer, where butanoic acid has shown potential therapeutic effects.
Industry: It is used in the development of new materials and chemicals, leveraging its unique isotopic labeling for detailed analysis.
作用机制
(~13~C_4_)Butanoic acid exerts its effects through several mechanisms:
Histone Deacetylase Inhibition: It inhibits histone deacetylases, leading to increased acetylation of histones and changes in gene expression.
Energy Source: In the gut, it serves as an energy source for colonocytes, promoting gut health and reducing inflammation.
Anti-inflammatory Effects: It modulates immune responses, reducing inflammation and potentially lowering the risk of colon cancer.
相似化合物的比较
Similar Compounds
Propanoic acid (C3H6O2): A three-carbon carboxylic acid with similar properties but shorter carbon chain.
Pentanoic acid (C5H10O2): A five-carbon carboxylic acid with similar properties but longer carbon chain.
Acetic acid (C2H4O2): A two-carbon carboxylic acid with similar properties but much shorter carbon chain.
Uniqueness
(~13~C_4_)Butanoic acid is unique due to its isotopic labeling, which allows for detailed tracking and analysis in metabolic studies. This makes it a valuable tool in research applications where understanding the precise metabolic pathways and mechanisms is crucial.
属性
IUPAC Name |
(1,2,3,4-13C4)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1+1,2+1,3+1,4+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIUCNNQQJTOY-JCDJMFQYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2][13CH2][13C](=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583922 | |
| Record name | (~13~C_4_)Butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.076 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752190-79-7 | |
| Record name | (~13~C_4_)Butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 752190-79-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3066256.png)








